![molecular formula C11H18N2O3 B1428337 tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 1251005-47-6](/img/structure/B1428337.png)
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
概要
説明
tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate: is a bicyclic compound known for its potent inhibitory effects on glutamate transporters. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications in various diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of 3,8-diazabicyclo[4.2.0]octane with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glutamate transporters, which makes it a candidate for the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of industrial applications .
作用機序
The mechanism of action of tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves the inhibition of glutamate transporters. By binding to these transporters, the compound prevents the uptake of glutamate, leading to increased extracellular levels of this neurotransmitter. This action can modulate synaptic transmission and has potential therapeutic effects in neurological disorders.
類似化合物との比較
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
Comparison: While these compounds share a similar bicyclic structure, tert-Butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its potent inhibitory effects on glutamate transporters. This specific activity sets it apart from other similar compounds, making it particularly valuable in neurological research and potential therapeutic applications .
特性
IUPAC Name |
tert-butyl 8-oxo-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8-7(6-13)9(14)12-8/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAIROQUSBKKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


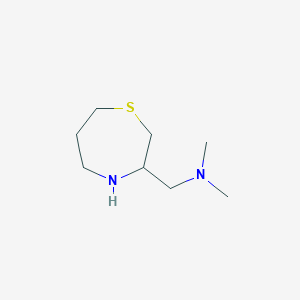
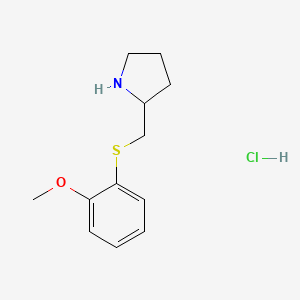
![Potassium [4-(benzylamino-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1428259.png)
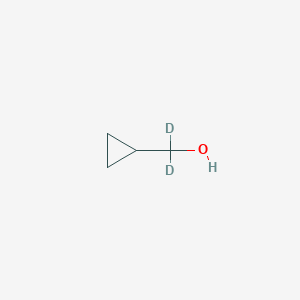
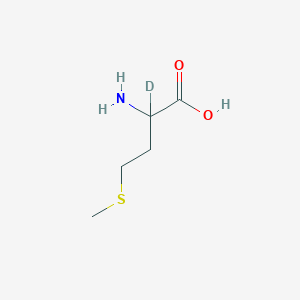
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1428264.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)
![Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate](/img/structure/B1428266.png)
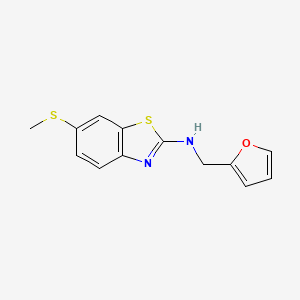
![5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B1428268.png)
![6-(Tert-butoxycarbonyl)-6-azaspiro[2.6]nonane-1-carboxylic acid](/img/structure/B1428269.png)
![6-Chloroimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B1428272.png)

